molecular formula C14H16N2O2 B4838524 N,1-diethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide

N,1-diethyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide

Cat. No. B4838524
M. Wt: 244.29 g/mol
InChI Key: QYPRUOKUSSRNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-1,4-dihydro-3-quinolinecarboxamide is a compound with the empirical formula C10H7NO3 . It is a heterocyclic compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . This compound is a novel HIV-1 integrase strand transfer inhibitor .


Synthesis Analysis

The synthesis of N-1 substituted 4-oxo-1,4-dihydroquinoline-3-carboxamide can be achieved by the use of a peptide coupling agent such as TBTU, HBTU or PyBRoP, PS-HOBt under alkaline conditions . This is done after converting the N-substituted 4-Quinolone-3-carboxylate into the corresponding carboxylic acid .


Molecular Structure Analysis

The molecular structure of 4-oxo-1,4-dihydro-3-quinolinecarboxamide can be represented by the SMILES string OC(=O)C1=CNc2ccccc2C1=O .


Chemical Reactions Analysis

The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has motivated researchers to adopt a simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 189.17 .

Scientific Research Applications

Synthetic Methodology

The compound is a part of the 4-Quinolone-3-Carboxamides family, which is known for its vast therapeutic potential . A green and efficient synthetic methodology has been developed for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which includes this compound . This methodology provides a robust pathway for the convenient synthesis of these compounds, which can then be explored for their therapeutic potential .

Cannabinoid Receptor Agonists

4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives, including this compound, have been found to be new CB2 Cannabinoid Receptors Agonists . These compounds exhibited a CB2 receptor selectivity and behaved as CB2 receptor agonists . This makes them potential candidates for further research in the field of cannabinoid receptor agonists .

Anticancer Drug Discovery

The compound has been identified as a potential target for anticancer drug discovery . It has been designed and synthesized as a highly potent Axl kinase inhibitor , which could potentially be used in the treatment of various types of cancer .

Antibiotic and Antiviral Properties

The 4-quinolone scaffold, which includes this compound, holds significant relevance in medicinal chemistry . It has been found in drugs ranging from anticancer, antibacterial, and antiviral . This highlights the potential of this compound in the development of new antibiotics and antivirals .

Treatment of Cystic Fibrosis

The compound has been identified as an investigational drug candidate approved by the FDA for the treatment of cystic fibrosis patients 6 years of age and older carrying the G551D mutation . This shows the potential of this compound in the treatment of genetic disorders like cystic fibrosis .

Anti-inflammatory Potential

4-Quinolone-3-carboxamides, including this compound, have been explored for their anti-inflammatory potential . They have been found to act via the Cannabinoid receptor 2 ligand , indicating their potential use in the treatment of inflammatory conditions .

Mechanism of Action

Target of Action

The primary target of N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is the CB2 cannabinoid receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide interacts with the CB2 receptor through a combination of hydrogen bond and aromatic/hydrophobic interactions . This interaction triggers a series of intracellular events, leading to the activation of the receptor and subsequent physiological responses.

Biochemical Pathways

The activation of the CB2 receptor by N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can affect various biochemical pathways. For instance, it can inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT), a process that is crucial for the migration and invasion of cancer cells .

Result of Action

The activation of the CB2 receptor by N,1-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide leads to several molecular and cellular effects. For example, it can suppress the migration and invasion of MDA-MB-231 breast cancer cells . This suggests that the compound may have potential therapeutic effects in the treatment of certain types of cancer.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N,1-diethyl-4-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-15-14(18)11-9-16(4-2)12-8-6-5-7-10(12)13(11)17/h5-9H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPRUOKUSSRNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN(C2=CC=CC=C2C1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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